4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O/c1-10-2(4(5,6)7)8-9-3(10)11/h1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKUFPKPQLWJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-methyl-5-trifluoromethyl-1,2,4-triazol-3-thiol with an oxidizing agent to form the corresponding triazolone.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their antifungal, antibacterial, and anticancer properties.
Industry: In industry, the compound is used in the development of agrochemicals, pharmaceuticals, and materials. Its trifluoromethyl group imparts unique properties that are beneficial in various applications.
Mechanism of Action
The mechanism by which 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Substituent Variations and Their Impacts
The triazolone scaffold is highly versatile, with substitutions at positions 4 and 5 dictating physicochemical and biological properties. Key analogs include:
- Electron-Withdrawing Groups (EWGs): The CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to methyl or hydrogen substituents. This contrasts with TNMTO’s trinitromethyl group, which introduces explosive properties due to nitro groups .
- Aromatic Substitutions: Ethoxy/methoxyphenyl groups (e.g., in ) improve antimicrobial activity but reduce solubility. Chlorophenyl derivatives () enhance antifungal potency via halogen bonding.
- Bulkier Groups: Cyclopropylmethyl () or isoquinoline moieties () increase target specificity in kinase inhibition.
Antimicrobial and Antifungal Profiles
- Analogous Compounds: TAK-020: Inhibits BTK with IC₅₀ = 0.8 nM, outperforming ibrutinib in selectivity . 4-Arylideneamino Derivatives: Exhibit selective inhibition against C. albicans (MIC = 8 µg/mL) due to thiadiazole-thiol moieties . Chlorophenyl Analog (): Shows broad-spectrum activity against E. coli and A. niger.
Enzyme Inhibition and Therapeutic Potential
- Kinase Inhibition: TAK-020’s triazolone core facilitates hydrogen bonding with BTK’s active site, a mechanism likely shared with CF₃ analogs .
Physicochemical and Computational Insights
- Crystal Packing: TNMTO’s trinitromethyl group induces dense molecular packing (density = 1.93 g/cm³), whereas CF₃ analogs may exhibit lower density but higher thermal stability .
- DFT Studies: Computational models (e.g., B3LYP/6-31G*) highlight the CF₃ group’s role in lowering LUMO energy, enhancing electrophilic reactivity compared to methyl derivatives .
Biological Activity
4-Methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 30682-81-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 183.15 g/mol. The compound features a triazole ring that is known for its pharmacological significance.
Biological Activities
Research indicates that compounds within the triazole class exhibit a wide range of biological activities:
1. Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. Studies have shown that derivatives of triazoles demonstrate significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi, yielding promising results in inhibiting growth at low concentrations .
2. Anticancer Activity
The anticancer potential of triazoles has been extensively studied. In vitro assays have demonstrated that compounds related to this compound exhibit cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U937 (leukemia). For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 15.63 |
| Triazole Derivative B | U937 | 12.30 |
These values indicate that these derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and p53 pathway modulation .
3. Antioxidant Activity
Triazole compounds have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Studies suggest that the presence of trifluoromethyl groups enhances the antioxidant capacity of these compounds .
Case Studies
Several studies highlight the biological efficacy of triazole derivatives:
- Anticancer Study : A study involving a series of triazole derivatives showed that modifications in the substituents significantly affected their cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
- Antimicrobial Evaluation : Research conducted on the antimicrobial activity of triazole compounds indicated that certain derivatives showed effective inhibition against drug-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives?
Answer:
Microwave-assisted synthesis is highly efficient for introducing substituents to the triazolone core. For example, Mannich base derivatives can be synthesized by condensing 4-amino-triazolones with aldehydes under microwave irradiation, achieving yields >90% . Alkylation reactions using halides or epoxides (e.g., 2,4-dichlorophenethyl groups) in basic conditions (NaOH/EtOH) are also effective for functionalization . Cyclization of carbothioamides or hydrazides with NaOH (2 N) generates fused triazolone systems .
Key Data:
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted | 100°C, 30 min, EtOH | 90–99 | |
| Alkylation | NaOH/EtOH, reflux | 68–86 | |
| Cyclization | 2 N NaOH, RT, 12 h | 85–95 |
Basic: How should researchers characterize the structural integrity of triazolone derivatives?
Answer:
Combine spectroscopic and crystallographic techniques:
- FT-IR : Confirm carbonyl (C=O, ~1,680–1,700 cm⁻¹) and triazole ring vibrations (C=N, ~1,580–1,610 cm⁻¹) .
- NMR : ¹H NMR identifies substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm; trifluoromethyl as a singlet at δ ~3.9 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 160–170 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., crystal packing influenced by trifluoromethyl groups) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ciprofloxacin .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., MDA-MB-231, MCF-7) with IC₅₀ calculations. Synergistic studies with Akt inhibitors require dose-response matrices .
Advanced: How can computational methods resolve contradictions in decomposition pathways?
Answer:
- Ab initio molecular dynamics (AIMD) : Simulate high-temperature trajectories to identify dominant pathways (e.g., C–NO₂ homolysis vs. H-migration). For trifluoromethyl analogs, compare activation energies for C–CF₃ bond cleavage versus ring-opening .
- Density functional theory (DFT) : Calculate transition states and Gibbs free energies (e.g., B3LYP/6-311++G(d,p)) to validate experimental thermogravimetric (TGA) data. Address discrepancies by adjusting entropy contributions .
Example Workflow:
Conduct AIMD simulations at 1,500 K.
Refine pathways using DFT-optimized transition states.
Compare with TGA-DSC and mass spectrometry results .
Advanced: What strategies optimize structure-activity relationships (SAR) for trifluoromethyl-substituted triazolones?
Answer:
- Electron-withdrawing effects : The -CF₃ group enhances electrophilicity, impacting hydrogen-bond acceptor capacity. Compare logP values (via HPLC) and Hammett constants (σₚ) to correlate with antimicrobial potency .
- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to identify binding interactions with targets like P2X7 receptors or fungal CYP51 .
SAR Insights:
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| -CF₃ | ↑ Antifungal (C. albicans) | |
| -OCH₃ (para) | ↓ Cytotoxicity |
Advanced: How to address conflicting spectral data in structural assignments?
Answer:
- Dynamic NMR : Resolve tautomerism (e.g., 1,2,4-triazol-3-one vs. 1,2,4-triazol-5-one) by variable-temperature ¹H NMR.
- Isotopic labeling : Introduce ¹³C or ¹⁵N at key positions (e.g., carbonyl) to confirm resonance assignments .
- X-ray vs. DFT : Validate crystallographic bond lengths/angles with DFT-optimized geometries (mean deviation <0.01 Å) .
Advanced: What mechanistic insights guide the design of triazolone-based P2X7 antagonists?
Answer:
- Binding site analysis : Molecular dynamics (MD) simulations reveal that the trifluoromethyl group stabilizes hydrophobic pockets in P2X7 receptors.
- In vivo efficacy : Test lead compounds in rodent neuroinflammation models (e.g., LPS-induced microglial activation) with PET imaging for receptor occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
